Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate
Description
Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is a synthetic organic compound featuring a triazenyl group (N=N-N) with two methyl substituents at the central nitrogen atom. This compound is structurally characterized by:
- A phenyl ring substituted at the para position with the triazenyl group.
- A four-carbon butanoate chain linking the phenyl group to an ethyl ester moiety.
- A molecular formula of C₁₄H₂₁N₃O₂ (calculated molecular weight: ~263.34 g/mol).
The triazenyl group confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural flexibility allows for modifications that alter physicochemical and biological behaviors.
Properties
CAS No. |
34153-50-9 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylaminodiazenyl)phenyl]butanoate |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)7-5-6-12-8-10-13(11-9-12)15-16-17(2)3/h8-11H,4-7H2,1-3H3 |
InChI Key |
RIYTVOORXZWMJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Phenylbutanoate Backbone
Ethyl 4-phenylbutanoate derivatives are commonly synthesized via esterification and carbon–carbon bond-forming reactions. A representative preparation method for related esters such as Ethyl 3-oxo-4-phenylbutanoate involves:
- Reagents: Monoethyl monopotassium malonate, phenacyl chloride, triethylamine, magnesium chloride, tetrahydrofuran (THF).
- Procedure: The malonate is reacted with phenacyl chloride under controlled temperature (5–20°C) with stirring for an extended period (~63 hours), followed by acid quenching and extraction to isolate the ester product.
- Yield: Approximately 86% for related compounds.
This method provides the phenylbutanoate framework necessary for further functionalization.
Introduction of the 3,3-Dimethyltriazene Group
The 3,3-dimethyltriazene substituent is introduced via diazotization and subsequent coupling reactions:
- Starting Material: Aryl amines or aryl halides substituted on the phenyl ring of the butanoate ester.
- Key Reaction: Formation of the triazene group typically involves diazonium salt intermediates reacting with dimethylamine or related amines under controlled pH and temperature.
- Catalysis: Transition metal catalysis, such as nickel-catalyzed cross-coupling, is often employed to facilitate aryl halide coupling with alkyl or amine nucleophiles.
While explicit procedures for this exact compound are scarce, analogous methods for aryl-triazene derivatives suggest:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aryl halide precursor + Ni catalyst | Catalyzed cross-coupling to attach triazene moiety |
| 2 | Diazotization of aryl amine intermediate | Formation of diazonium salt |
| 3 | Reaction with dimethylamine or equivalent | Formation of 3,3-dimethyltriazene group |
| 4 | Purification via chromatography or recrystallization | Isolation of pure product |
Purification and Characterization
- Purification: Column chromatography with solvents such as ethyl acetate and petroleum ether mixtures is standard.
- Characterization: Confirmed by NMR, IR, and mass spectrometry to verify the triazene group and ester functionalities.
Data Tables and Analytical Details
Research Findings and Literature Insights
- The nickel-catalyzed cross-coupling reactions are pivotal for attaching complex substituents like the 3,3-dimethyltriazene group onto aromatic systems, enabling the synthesis of this compound.
- Grignard reactions and esterification steps are widely used to construct the butanoate backbone efficiently with high yields and purity.
- Purification techniques involving recrystallization and chromatography are essential to obtain the compound in pharmaceutical-grade purity.
- The preparation method benefits from controlled atmospheres (nitrogen or inert gas) to prevent oxidation and degradation of sensitive intermediates, especially during the introduction of the triazene group.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester group can produce primary alcohols.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the triazene group under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Yields primary alcohols.
Substitution: Results in the formation of substituted triazene derivatives.
Scientific Research Applications
Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Triazenyl Group
Ethyl 4-{4-[(1E)-3,3-Dibutyltriaz-1-en-1-yl]phenyl}butanoate (CAS 34153-46-3)
- Structure : Dibutyl substituents replace dimethyl groups on the triazenyl nitrogen.
- Molecular Formula : C₂₀H₃₃N₃O₂ (MW: 347.495 g/mol) .
- Key Differences :
- Increased lipophilicity due to longer alkyl chains, enhancing membrane permeability but reducing aqueous solubility.
- Higher molecular weight (~347 vs. ~263 g/mol) likely elevates boiling point and lowers vapor pressure compared to the dimethyl variant.
Ethyl 4-{4-[(1E)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate (CAS 34153-45-2)
Functional Group Variations in Aromatic Systems
Compounds from (e.g., I-6230, I-6273) replace the triazenyl group with heterocycles (pyridazine, isoxazole):
- I-6230 : Pyridazin-3-yl substituent.
- I-6273 : Methylisoxazol-5-yl substituent.
- Key Differences :
- Electronic Profiles : Pyridazine and isoxazole rings offer distinct hydrogen-bonding and π-stacking capabilities, influencing target affinity (e.g., kinase inhibition) .
- Stability : Aromatic heterocycles may exhibit greater metabolic and thermal stability compared to triazenyl groups, which are prone to photodegradation.
Pharmacological and Physicochemical Properties
Biological Activity
Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.37 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological mechanisms underlying the activity of this compound involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes related to disease processes.
- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
- Modulation of Gene Expression : this compound could affect transcription factors that regulate gene expression involved in growth and apoptosis.
Anticancer Activity
A study conducted by Everson et al. (2018) investigated the anticancer potential of similar compounds derived from butanoate esters. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Studies
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 4-{4-[triazole]} compounds showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential utility of triazole-containing compounds in developing new antibiotics.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | Everson et al. (2018) |
| Anticancer | Cytotoxic effects on cancer cells | Case Study A |
| Anti-inflammatory | Modulates inflammatory pathways | Case Study B |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Ethyl 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate, and how can steric hindrance from the dimethyltriazenyl group be mitigated?
- Methodological Answer : The compound’s synthesis likely involves coupling a triazenyl precursor (e.g., (1E)-3,3-dimethyltriaz-1-ene) with a phenylbutanoate ester. A diazonium intermediate (as seen in ) can be generated under controlled conditions (e.g., low temperature, acidic media) to minimize decomposition. Steric hindrance from the dimethyltriazenyl group may require using bulky-base catalysts (e.g., DBU) or microwave-assisted synthesis to enhance reaction efficiency .
Q. Which analytical techniques are most effective for characterizing the triazenyl functional group in this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, can resolve the triazenyl group’s unique nitrogen environment. High-resolution mass spectrometry (HRMS) and FT-IR (to detect N=N stretching vibrations ~1450–1600 cm) are critical for structural confirmation. X-ray crystallography (if crystals are obtainable) can provide definitive proof of the (1E)-configuration .
Q. How does the triazenyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. The triazenyl group’s sensitivity to reducing agents or UV light necessitates inert storage conditions (argon atmosphere, amber vials). Compare degradation products (e.g., via HPLC-MS) to analogous compounds lacking the triazenyl moiety .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like topoisomerases or DNA minor grooves. Focus on the triazenyl group’s π-stacking potential and hydrogen-bonding capacity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How does the substituent positioning on the phenyl ring (e.g., para- vs. meta-) affect biological activity compared to structural analogs?
- Methodological Answer : Synthesize analogs with varied substituent positions (e.g., meta-triazenyl or ortho-methyl groups) and evaluate their activity in cell-based assays (e.g., IC in cancer lines). Use comparative molecular field analysis (CoMFA) to correlate spatial arrangements with potency. highlights that para-substitution often enhances target selectivity due to reduced steric clashes .
Q. What mechanistic insights explain the compound’s potential as a prodrug, and how does esterase-mediated hydrolysis influence bioavailability?
- Methodological Answer : Incubate the compound with liver microsomes or recombinant esterases (e.g., CES1/CES2) to track hydrolysis kinetics (LC-MS monitoring). The ethyl ester’s cleavage releases 4-{4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoic acid, which may exhibit enhanced cell permeability. Compare plasma stability in rodent models to in vitro data .
Comparative and Validation Studies
Q. How do spectroscopic data for this compound differ from those of its non-triazenyl analogs (e.g., Ethyl 4-(4-aminophenyl)butanoate)?
- Methodological Answer : Conduct -NMR comparisons: the triazenyl group deshields adjacent aromatic protons (upfield shifts ~0.2–0.5 ppm). In UV-Vis, the N=N bond absorbs at ~300–400 nm, absent in amine analogs. Use differential scanning calorimetry (DSC) to assess melting point variations due to altered crystallinity .
Q. What strategies resolve contradictions in reported bioactivity data for triazenyl-containing compounds?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration). For example, serum albumin may sequester lipophilic triazenyl derivatives, reducing apparent activity. Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
